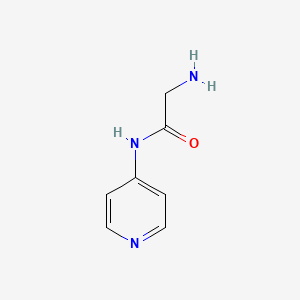

N-pyridin-4-ylglycinamide

Descripción general

Descripción

“N-pyridin-4-ylglycinamide” is a chemical compound with the molecular formula C7H9N3O . It is used in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the acylation of the corresponding acetylsalicyloyl chlorides with substituted 4-amino-pyridines . Another related compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, was synthesized and characterized in a study .Molecular Structure Analysis

The molecular structure of a related compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, was analyzed in a study . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit. Two of the triflate ligands in the structure are connected to the pincer cation by strong N–H⋯O hydrogen bonds .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, a related compound, N-(pyridin-4-yl) salicylamides, was synthesized through acylation of the corresponding acetylsalicyloyl chlorides with substituted 4-amino-pyridines .Aplicaciones Científicas De Investigación

Synthetic Applications and Characterization

Synthesis and Characterization of Novel Derivatives:

- Researchers have developed methods for synthesizing novel derivatives like 1,2,4-Triazine and 1,2-Diazepine compounds involving N-pyridin-4-ylglycinamide. These methods involve refluxing with various agents to yield target compounds, which were then characterized using spectroscopic techniques and evaluated for their antimicrobial activity against a range of bacteria (Salih, Salimon, & Hussien, 2021).

Synthetic Routes and Reactivity:

- Studies have also focused on the synthesis of pyridinium salts, highlighting their diverse synthetic routes, reactivity, and applications in fields like antimicrobial and anticancer research, and materials science (Sowmiah, Esperança, Rebelo, & Afonso, 2018).

Biological and Antimicrobial Activity

Antimicrobial and Anticancer Properties:

- N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives, including ester and amide forms, were synthesized and showed promising in vitro cytotoxic activity against human cancer cells, with some exhibiting potent growth inhibitory activity at nanomolar concentrations (Cocco, Congiu, Lilliu, & Onnis, 2004).

Antibacterial Activity:

- Another study synthesized and characterized novel compounds for in vitro antibacterial activity against various strains, demonstrating significant antimicrobial activity and offering insights into the potential application of these compounds in combating bacterial infections (Salih, Salimon, & Hussien, 2021).

Material Science and Sensing Applications

Sensor Development for Alkylating Agents:

- Research has been conducted on the synthesis of NBP derivatives, aiming to improve the colorimetric assay for detecting alkylating agents. These derivatives enhance the traditional NBP assay, allowing for the development of solid-state sensors capable of detecting dangerous alkylating agents without the need for additional reagents (Provencher & Love, 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Related compounds such as pyrimidines have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that related compounds can bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading .

Biochemical Pathways

Related compounds such as pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

Related compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .

Action Environment

It is known that the physicochemical properties of a drug, human behavior (eg, food and drug intake), and genetics can affect the pharmacokinetics and pharmacodynamics of a drug .

Propiedades

IUPAC Name |

2-amino-N-pyridin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5,8H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQQNABSHOYOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

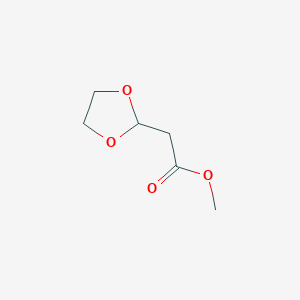

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5H-pyrimido[5,4-b]indol-4-yl)morpholine](/img/structure/B3079765.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3079789.png)